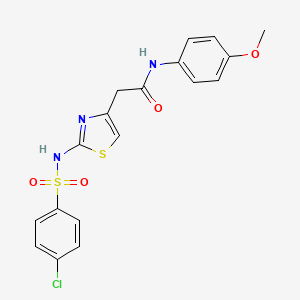
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S2 and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H20ClN3O2S, with a molecular weight of approximately 335.85 g/mol. The structural features include:
- Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its role in various enzyme inhibition mechanisms.
- Phenyl Rings : Provide additional binding sites and influence the compound's pharmacological profile.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit certain enzymes or receptors, modulating their activity and influencing various cellular processes. The thiazole ring and phenoxyphenyl acetamide moiety enhance binding affinity and specificity.
Biological Activity
Research indicates that compounds with similar structures often exhibit:
- Antibacterial Activity : Potentially effective against various bacterial strains.
- Antifungal Properties : May inhibit fungal growth by targeting specific pathways.
- Anticancer Effects : Similar compounds have shown promise in cancer cell line studies.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Inhibits growth of Gram-positive bacteria | |
| Antifungal | Effective against Candida species | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. Mechanistic studies suggested that the thiazole moiety plays a critical role in triggering apoptotic pathways, which was confirmed through flow cytometry analysis.
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.
- Introduction of Sulfonamide Group : Reacting thiazole derivative with 4-chlorobenzenesulfonyl chloride.
- Acetamide Formation : Final step involves coupling with N-(4-methoxyphenyl)acetamide.
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-15-6-4-13(5-7-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-8-2-12(19)3-9-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIIXGIGKLJTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













